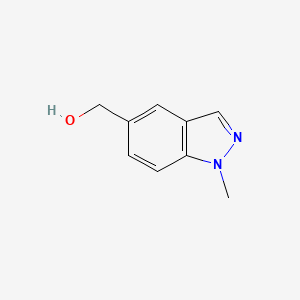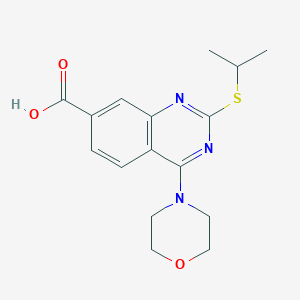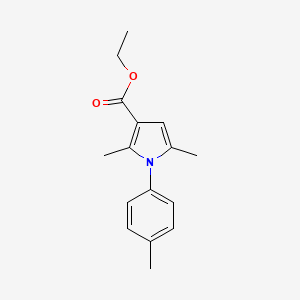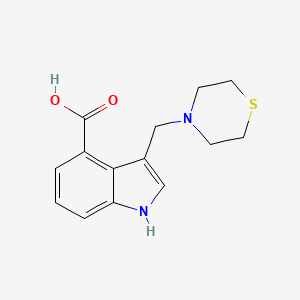
(1-Methyl-1H-indazol-5-YL)methanol
Descripción general
Descripción
“(1-Methyl-1H-indazol-5-YL)methanol” is a chemical compound with the molecular formula C9H10N2O . It is a member of the indazoles, which are heterocyclic aromatic organic compounds that are composed of two fused rings .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-5-YL)methanol” consists of a 1H-indazol-5-YL group attached to a methyl group (CH3) and a methanol group (CH2OH) . The InChI code for this compound is 1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 .Aplicaciones Científicas De Investigación
Anticancer Activity
Some novel aziridine-1,2,3-triazole hybrid derivatives, including compounds related to 1-Methyl-1H-indazol-5-YL methanol, have shown significant potential in anticancer activity. These compounds have been synthesized and evaluated for their efficacy against human leukemia and hepatoma cells, showing high efficiency in some cases (Dong, Wu, & Gao, 2017).
Chemical Synthesis and Energy Technologies
Methanol, a component related to 1-Methyl-1H-indazol-5-YL methanol, is a significant hydrogen source and C1 synthon. It finds applications in chemical synthesis and energy technologies. Its effective utilization in organic synthesis is crucial and attracts significant scientific interest. Methanol is used in various reactions, including N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its versatility and importance in modern chemical processes (Sarki et al., 2021).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds involving 1-Methyl-1H-indazol-5-YL methanol derivatives. These include the creation of pyrazole and isoxazole derivatives, which are new to the field of chemistry. The structures of these compounds have been confirmed using various spectroscopy methods, marking a significant advancement in synthetic chemistry (Hote & Lokhande, 2014).
Conversion into Carbonyl Compounds
(1-Methyl-1H-imidazol-2-yl) methanol derivatives, which are closely related to 1-Methyl-1H-indazol-5-YL methanol, have been prepared for conversion into carbonyl compounds. This process involves treating carbonyl compounds with specific reagents and converting the alcohols into carbonyl compounds via quaternary salts. This system can be viewed as a masked form of the carbonyl group, offering new possibilities in chemical synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Methanol as a C1 Source in Organic Synthesis
Methanol, associated with 1-Methyl-1H-indazol-5-YL methanol, is extensively used as a solvent and reagent in organic synthesis. It serves as a sustainable feedstock for creating value-added chemicals, pharmaceuticals, and materials. Its role as a C1 source in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is especially noteworthy in the synthesis of methylated products found in many natural products and chemicals (Natte, Neumann, Beller, & Jagadeesh, 2017).
Direcciones Futuras
The future directions for research on “(1-Methyl-1H-indazol-5-YL)methanol” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Additionally, more research is needed to fully understand their safety profile and mechanism of action .
Propiedades
IUPAC Name |
(1-methylindazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJENREUJHTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657126 | |
| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indazol-5-YL)methanol | |
CAS RN |
1092961-11-9 | |
| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)
![5-[3-(Acetylamino)phenyl]nicotinic acid](/img/structure/B1386847.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)

![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)
![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)

![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)